(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
CAS No.:
Cat. No.: VC0067606
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m1./s1 |
| Standard InChI Key | PMBXUCCIODNPGO-HNCPQSOCSA-N |
| Isomeric SMILES | COC1=CC2=C(CC[C@H](C2)N)C=C1.Cl |
| SMILES | COC1=CC2=C(CCC(C2)N)C=C1.Cl |
| Canonical SMILES | COC1=CC2=C(CCC(C2)N)C=C1.Cl |
Introduction
Chemical Properties
Molecular Structure
The molecular architecture of (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride features a tetrahydronaphthalene (tetralin) core structure with several key modifications. The compound contains a partially saturated bicyclic system where one ring is aromatic (benzene ring) and the other is saturated (cyclohexane ring). The methoxy (-OCH3) substituent is positioned at carbon 7 of the aromatic ring, while the amino (-NH2) group occupies position 2 on the saturated ring. Crucially, the carbon atom bearing the amino group possesses the R absolute configuration, which determines the three-dimensional orientation of the amine group relative to the ring system. In the hydrochloride salt form, the amino group is protonated (-NH3+) and paired with a chloride counterion (Cl-), which significantly alters the compound's physical properties compared to its free base form. This protonation of the amine enhances water solubility, an important consideration for experimental applications and potential pharmaceutical formulations.
Physical and Chemical Characteristics
(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride typically exists as a solid at room temperature with a purity of 95% or higher in commercial preparations . The recommended storage condition of 2-8 degrees Celsius suggests potential sensitivity to elevated temperatures or humidity, which may affect stability during long-term storage. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free base form due to the ionic nature of the protonated amine group. This improved solubility facilitates its use in aqueous experimental systems and potentially in biological testing. The presence of the methoxy group contributes to the compound's lipophilicity, potentially affecting its membrane permeability characteristics in biological systems.
Table 1: Physical and Chemical Properties of (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H16ClNO | |
| Molecular Weight | 213.708 g/mol | |
| Physical State | Solid | |
| Recommended Storage | 2-8°C | |
| Purity | ≥95% | |
| Stereochemistry | R configuration | |
| CAS Registry Number | 170638-05-8 | |
| SMILES Notation | Cl.COC1=CC2=C(CCC@@HC2)C=C1 |
Synthesis and Preparation
Optical Resolution and Stereochemistry
The stereochemical purity of (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is critically important for its potential biological activity, as enantiomers can exhibit dramatically different pharmacological profiles. For the synthesis of the S-isomer described in search result , researchers employed (1R,2S)-2-(benzylamino)cyclohexylmethanol as a resolving agent to separate the enantiomers of 2-(3-methoxybenzyl)succinic acid. For the R-isomer, an alternative resolving agent with appropriate stereochemistry would be required to isolate the precursor with the correct absolute configuration.
The stereochemical integrity must be maintained throughout all subsequent synthetic steps, particularly during the Hofmann rearrangement that converts the carboxylic acid to an amine. The researchers noted that this conversion was achieved without racemization for the S-isomer , suggesting that similarly controlled conditions could preserve the stereochemistry when preparing the R-isomer. Modern synthetic approaches might also consider asymmetric synthesis methods or chiral chromatography techniques to obtain enantiomerically pure material. The enantiomeric purity of the final product would typically be assessed using chiral HPLC analysis or polarimetry to confirm the optical rotation characteristic of the R-isomer.
Purification Methods
The purification of (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride to achieve the high purity (≥95%) reported for commercial samples requires effective separation techniques. The formation of the hydrochloride salt itself often serves as a purification step, as the salt typically has different solubility properties compared to neutral impurities. Recrystallization from appropriate solvent systems would be a primary purification method, with the choice of solvents optimized to maximize the purity of the target compound while minimizing losses.
For laboratory-scale preparations, chromatographic techniques such as flash column chromatography or preparative HPLC might be employed for challenging separations. For industrial or larger-scale production, more efficient purification processes would be necessary, potentially including continuous crystallization processes or simulated moving bed chromatography for difficult separations. The final purity assessment would typically involve a combination of analytical techniques, including HPLC, NMR spectroscopy, elemental analysis, and chiral purity determination, to ensure both chemical and enantiomeric purity of the final product.
Applications and Research Developments
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